4-amino-2-chloro-N-(2-hydroxy-4-methylphenyl)benzamide
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Overview
Description
4-amino-2-chloro-N-(2-hydroxy-4-methylphenyl)benzamide is a useful research compound. Its molecular formula is C14H13ClN2O2 and its molecular weight is 276.72. The purity is usually 95%.
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Scientific Research Applications
Chemoselective N-benzoylation and Biological Interest
Singh, Lakhan, and Singh (2017) described the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates, producing N-(2-hydroxyphenyl)benzamides, compounds of biological interest. This process is significant for synthesizing benzamide derivatives, which have applications in various biological contexts (Singh, Lakhan, & Singh, 2017).
Antioxidant Potential and Electrochemical Oxidation
Jovanović et al. (2020) investigated the electrochemical oxidation of amino-substituted benzamide derivatives, highlighting their capacity as powerful antioxidants. This study is crucial for understanding the mechanisms behind the antioxidant activities of such compounds, which are important for developing new therapeutic agents (Jovanović et al., 2020).
Histone Deacetylase Inhibition for Cancer Treatment
Zhou et al. (2008) discovered a benzamide derivative with selective histone deacetylase (HDAC) inhibition properties, showing significant antitumor activity and highlighting the potential of such compounds in cancer therapy (Zhou et al., 2008).
Antimicrobial Activities
Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives starting from a benzamide compound, demonstrating moderate to good antimicrobial activities against various microorganisms. This research provides a foundation for developing new antimicrobial agents based on benzamide structures (Bektaş et al., 2007).
Characterization of Crystalline Forms
Yanagi et al. (2000) prepared and characterized two polymorphs of a benzamide derivative, contributing to the understanding of its physical properties and stability. Such knowledge is essential for the pharmaceutical development of benzamide-based drugs (Yanagi et al., 2000).
Mechanism of Action
Target of Action
It is known that benzamide derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making benzamide derivatives valuable for treatment development .
Mode of Action
Benzamide derivatives are known to interact with their targets, leading to changes that result in various biological activities . The exact nature of these interactions and changes would depend on the specific targets involved.
Biochemical Pathways
Benzamide derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities would involve different biochemical pathways and their downstream effects.
Result of Action
Given the wide range of biological activities associated with benzamide derivatives , the effects could potentially be diverse, depending on the specific targets and pathways involved.
Properties
IUPAC Name |
4-amino-2-chloro-N-(2-hydroxy-4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-8-2-5-12(13(18)6-8)17-14(19)10-4-3-9(16)7-11(10)15/h2-7,18H,16H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPPFRVAYMICSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)N)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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